molecular formula C10H9BrO4 B6156851 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid CAS No. 29974-00-3

3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B6156851
CAS No.: 29974-00-3
M. Wt: 273.1
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Description

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(3-bromo-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential.

Comparison with Similar Compounds

  • 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid
  • 3-(3-Bromo-4-methoxyphenyl)propanoic acid
  • 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid

Comparison: 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a keto group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

29974-00-3

Molecular Formula

C10H9BrO4

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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